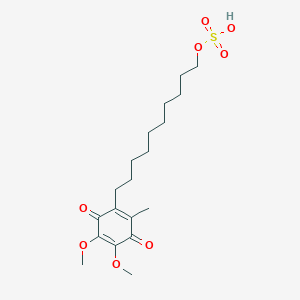
10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate is a complex organic compound with a unique structure that includes a cyclohexadienone core substituted with methoxy and methyl groups, and a decyl hydrogen sulfate chain
Preparation Methods
The synthesis of 10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate typically involves multiple steps. One common method starts with the preparation of the cyclohexadienone core, which is then functionalized with methoxy and methyl groups. The decyl chain is introduced through a series of reactions, including esterification and sulfonation. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfate groups, leading to the formation of different derivatives
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate oxidative stress by acting as an antioxidant, preventing cellular damage. The compound may also influence signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar compounds include:
- Hydroxydecyl ubiquinone linoleate
- Eastman idebenone linoleate
- Mitoquinol
Compared to these compounds, 10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate has unique structural features that may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H30O8S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate |
InChI |
InChI=1S/C19H30O8S/c1-14-15(17(21)19(26-3)18(25-2)16(14)20)12-10-8-6-4-5-7-9-11-13-27-28(22,23)24/h4-13H2,1-3H3,(H,22,23,24) |
InChI Key |
DTQUGHKSJDPRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







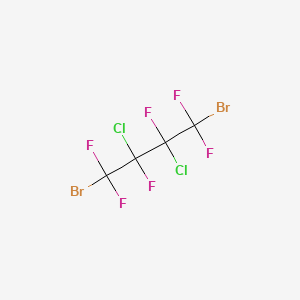

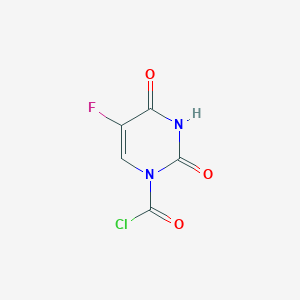
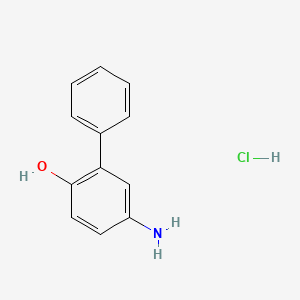
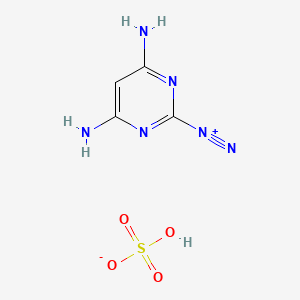
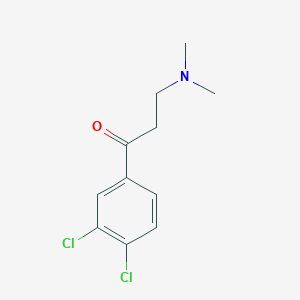
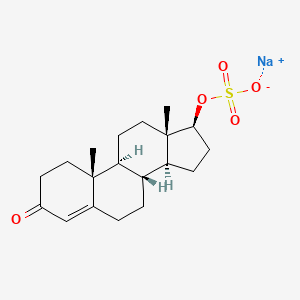
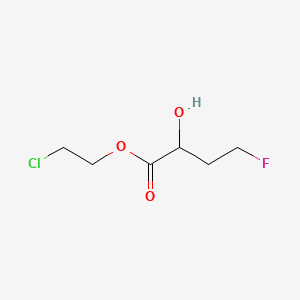
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
